(2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
Overview
Description
(2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile, also known as (2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile or MFCD00170545.
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated that derivatives of pyrazole, the core structure of this compound, can induce apoptosis in cancer cells by interfering with various cellular pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Antioxidant Activity
This compound has demonstrated strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. For instance, it has shown potential as an inhibitor of carbonic anhydrase, an enzyme involved in many physiological processes. This application could be useful in developing treatments for conditions like glaucoma and epilepsy .
Thermal Stability
The compound has been evaluated for its thermal stability, which is an important factor in material science. Its stability at high temperatures makes it suitable for applications in high-performance materials and coatings.
These applications highlight the versatility and potential of 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Research on anticancer properties of pyrazole derivatives Antimicrobial activity of pyrazole compounds Anti-inflammatory effects of pyrazole derivatives Antioxidant properties of pyrazole compounds Enzyme inhibition by pyrazole derivatives : Photophysical properties of pyrazole compounds : Molecular docking studies of pyrazole derivatives : Thermal stability of pyrazole compounds
properties
IUPAC Name |
(2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-16(21-12-14(11-20)17(24)19(2,3)4)18(25)23(22(13)5)15-9-7-6-8-10-15/h6-10,12,21H,1-5H3/b14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYZFCCPTZWCMZ-WYMLVPIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=C(C#N)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N/C=C(\C#N)/C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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